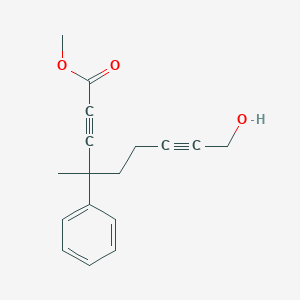
2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole typically involves the bromination of 1,3-benzothiazole followed by the introduction of the difluoromethanesulfonyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The difluoromethanesulfonyl group can be introduced using difluoromethanesulfonyl chloride under controlled conditions to ensure the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
Substitution Products: Amino or thio derivatives of benzothiazole.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or thioethers.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other electronic materials.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-5-fluoroanisole
- 2-Bromo-4-chlorobenzaldehyde
Comparison: 2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole is unique due to the presence of both bromine and difluoromethanesulfonyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various synthetic and research applications .
Propriétés
Numéro CAS |
628725-98-4 |
|---|---|
Formule moléculaire |
C8H4BrF2NO2S2 |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
2-bromo-5-(difluoromethylsulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4BrF2NO2S2/c9-7-12-5-3-4(1-2-6(5)15-7)16(13,14)8(10)11/h1-3,8H |
Clé InChI |
WHKCUPWQAGRNHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)C(F)F)N=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)




![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)


![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine](/img/structure/B15167441.png)
![1-[(Benzyloxy)methyl]-2-nitrobenzene](/img/structure/B15167445.png)

![1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-](/img/structure/B15167464.png)
